molecular formula C11H13Br2N3O2 B12587392 N,N'-(Pyridine-2,6-diyl)bis(2-bromopropanamide) CAS No. 473917-59-8

N,N'-(Pyridine-2,6-diyl)bis(2-bromopropanamide)

Cat. No.: B12587392
CAS No.: 473917-59-8
M. Wt: 379.05 g/mol
InChI Key: ZSBVRNDSPKYQNI-UHFFFAOYSA-N
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Description

N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with bromopropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coordination chemistry: The pyridine ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) depends on its specific application. In coordination chemistry, the pyridine ring coordinates with metal ions, forming stable complexes. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromopropanamide groups can also undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .

Properties

CAS No.

473917-59-8

Molecular Formula

C11H13Br2N3O2

Molecular Weight

379.05 g/mol

IUPAC Name

2-bromo-N-[6-(2-bromopropanoylamino)pyridin-2-yl]propanamide

InChI

InChI=1S/C11H13Br2N3O2/c1-6(12)10(17)15-8-4-3-5-9(14-8)16-11(18)7(2)13/h3-7H,1-2H3,(H2,14,15,16,17,18)

InChI Key

ZSBVRNDSPKYQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)Br)Br

Origin of Product

United States

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